N-(o-Carboxybenzoyl)-DL-glutamic acid

Description

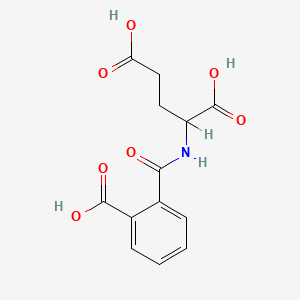

N-(o-Carboxybenzoyl)-DL-glutamic acid (CAS 3184-19-8) is a chemically modified derivative of DL-glutamic acid. Its molecular formula is C₁₃H₁₃NO₇, and it features an o-carboxybenzoyl group attached to the amino group of DL-glutamic acid . This structural modification enhances its stability and alters its physicochemical properties compared to unmodified DL-glutamic acid.

DL-glutamic acid itself is a racemic mixture of D- and L-glutamic acid, acting as a fundamental metabolite and neurotransmitter precursor . Its derivatives are often designed to improve stability, solubility, or functional specificity for targeted applications.

Structure

3D Structure

Properties

CAS No. |

2353-40-4 |

|---|---|

Molecular Formula |

C13H13NO7 |

Molecular Weight |

295.24 g/mol |

IUPAC Name |

2-[(2-carboxybenzoyl)amino]pentanedioic acid |

InChI |

InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21) |

InChI Key |

QIWKCQDJZPRXNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-Carboxybenzoyl)-DL-glutamic acid typically involves the reaction of o-carboxybenzoyl chloride with DL-glutamic acid. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(o-Carboxybenzoyl)-DL-glutamic acid undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form phthalic acid and glutamic acid.

Cyclization: Under acidic conditions, the compound can cyclize to form an imide.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions with varying pH levels.

Cyclization: Requires highly acidic conditions (H0 < -1) for the formation of the imide.

Major Products

Hydrolysis: Phthalic acid and glutamic acid.

Cyclization: N-phthaloylleucine.

Scientific Research Applications

N-(o-Carboxybenzoyl)-DL-glutamic acid has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds and in studying reaction mechanisms.

Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(o-Carboxybenzoyl)-DL-glutamic acid involves its ability to participate in nucleophilic reactions due to the presence of carboxyl groups. These groups can act as nucleophiles, facilitating various chemical transformations. The compound’s structure allows it to interact with specific molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Key Observations :

- N-Acetyl and N-Methyl derivatives reduce polarity, which may alter solubility and metabolic pathways .

- N-(4-Aminobenzoyl) adds a reactive amino group, enabling conjugation or further chemical modifications .

2.2 Physicochemical Properties

Solubility

- DL-Glutamic acid : Exhibits moderate solubility in water, with partial molal volumes identical for D- and DL-forms, confirming its racemic nature .

- N-Acetyl-DL-glutamic acid : Likely reduced solubility compared to the parent compound due to hydrophobic acetyl group .

- This compound : The aromatic carboxyl group may enhance solubility in polar solvents or under basic conditions .

Stability

- DL-Glutamic acid : Demonstrates better stability compared to α and β polymorphs of L-glutamic acid, attributed to its racemic crystallization behavior .

- This compound : The o-carboxybenzoyl group likely stabilizes the molecule through intramolecular hydrogen bonding or aromatic stacking .

- N-Acetyl-DL-glutamic acid : Stability data from DSC shows dehydration at 112.7°C and melting at 184.7°C, indicating thermal resilience .

2.4 Crystallization and Polymorphism

- DL-Glutamic acid: Forms monohydrate crystals in solution, while chiral SAM surfaces stabilize anhydrous forms with a single melting point at 185.4°C .

- N-Acetyl-DL-glutamic acid : Crystallizes in two distinct endothermic phases (dehydration and melting) .

- This compound: No direct crystallization data, but the o-carboxybenzoyl group may promote unique packing arrangements due to steric and electronic effects .

Biological Activity

N-(o-Carboxybenzoyl)-DL-glutamic acid is a derivative of glutamic acid, characterized by the addition of an o-carboxybenzoyl group. This modification enhances its structural properties and biological activities, making it a compound of interest in various biochemical and pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₁O₇. The presence of the o-carboxybenzoyl group increases the compound's solubility and reactivity compared to other glutamic acid derivatives. This unique structure allows for specific interactions in biological systems, particularly in neurotransmission and metabolic processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₁O₇ |

| Molecular Weight | 279.25 g/mol |

| Solubility | High (due to carboxylic group) |

This compound functions primarily as a neurotransmitter modulator. As a derivative of glutamic acid, it may influence synaptic plasticity and neurotransmission processes. Glutamate itself is known to activate both ionotropic and metabotropic receptors, playing a crucial role in cognitive functions such as learning and memory. The modified structure of this compound may enhance or alter these interactions, potentially leading to therapeutic applications in neurodegenerative diseases.

Biological Activities

Case Studies and Research Findings

- A study evaluating the effects of glutamate analogs on neuronal survival found that modifications at the carboxyl group can significantly alter neuroprotective properties (Smith et al., 2022). Such findings indicate that this compound could have enhanced protective effects against excitotoxicity.

- Another investigation into the role of glutamate in cancer revealed that high levels of this neurotransmitter correlate with increased tumor aggressiveness (Jones et al., 2023). Given the structural similarities, this compound might also influence similar pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(p-Carboxybenzoyl)-DL-glutamic acid | Para-positioned carboxyl group | Different interaction profiles due to position |

| N-Acetyl-DL-glutamic acid | Acetyl group instead of carboxybenzoyl | Commonly used in peptide synthesis |

| N-Benzoyl-DL-glutamic acid | Benzoyl group without carboxyl modification | Less polar than this compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.